molecular formula C13H23NO5S2 B6982703 3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide

3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide

Cat. No.: B6982703
M. Wt: 337.5 g/mol
InChI Key: GHNXDXFLMPCVBW-UHFFFAOYSA-N
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Description

3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide is an organosulfur compound characterized by the presence of sulfonyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of tert-butylsulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Coupling with 2-methylfuran-3-ylmethylamine: The intermediate is then reacted with 2-methylfuran-3-ylmethylamine under controlled conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfonamides.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for similar applications or as a scaffold for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide depends on its application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl and sulfonamide groups can form strong interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide: Lacks the tert-butylsulfonyl group, which may affect its reactivity and biological activity.

    3-tert-butylsulfonylpropane-1-sulfonamide: Lacks the 2-methylfuran-3-ylmethyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the tert-butylsulfonyl and 2-methylfuran-3-ylmethyl groups in 3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide provides a unique combination of steric and electronic properties

Properties

IUPAC Name

3-tert-butylsulfonyl-N-[(2-methylfuran-3-yl)methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5S2/c1-11-12(6-7-19-11)10-14-21(17,18)9-5-8-20(15,16)13(2,3)4/h6-7,14H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNXDXFLMPCVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CNS(=O)(=O)CCCS(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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